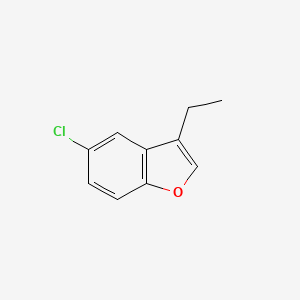

5-Chloro-3-ethyl-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-chloro-3-ethyl-1-benzofuran |

InChI |

InChI=1S/C10H9ClO/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6H,2H2,1H3 |

InChI Key |

CSPBUYJDUCASLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies for 5 Chloro 3 Ethyl Benzofuran and Its Direct Precursors/analogs

Retrosynthetic Analysis of 5-Chloro-3-ethyl-benzofuran

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection can be made at the furan (B31954) ring's ether bond (C-O bond) and the C2-C3 bond. This approach identifies an appropriately substituted phenol (B47542) and a two-carbon synthon as key precursors. A common strategy involves the cyclization of an α-aryloxy ketone. This leads back to 4-chlorophenol (B41353) and a four-carbon ketone fragment, such as 1-bromo-2-butanone. The forward synthesis would involve the O-alkylation of 4-chlorophenol with the bromo-ketone to form an α-(4-chlorophenoxy)ketone intermediate, which would then undergo an acid-catalyzed intramolecular cyclodehydration to yield the target benzofuran (B130515).

Another retrosynthetic approach involves building the furan ring onto the phenol in a step-wise manner. nih.gov This could start with a precursor like 2-hydroxy-5-chlorobutyrophenone (an acylated 4-chlorophenol), which can be cyclized. Alternatively, a palladium-catalyzed coupling strategy could be envisioned, disconnecting the C3-C4 bond and suggesting a precursor like a 2-iodo-4-chlorophenyl allenyl ether, which can undergo a radical cyclization. nih.govmdpi.com

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency. For this compound, the α-aryloxy ketone cyclization strategy represents a classical and highly convergent approach.

Classical and Contemporary Approaches to Benzofuran Core Construction

The construction of the benzofuran core is the cornerstone of synthesizing the target molecule. Numerous methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. sioc-journal.cn

Intramolecular cyclization is one of the most direct and widely used strategies for forming the benzofuran ring. These methods typically involve forming the C-O or a C-C bond of the furan ring in the final step. rsc.org

Cyclization of o-Alkynylphenyl Ethers: A prominent method involves the intramolecular cyclization of o-alkynylphenyl ethers. rsc.org These reactions can be catalyzed by bases or transition metals to achieve C-O bond formation. An organic superbase, phosphazene P4-tBu, has been shown to effectively catalyze the intramolecular cyclization of o-alkynylphenyl ethers to produce 2,3-disubstituted benzofurans under mild, metal-free conditions. rsc.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are extensively used for benzofuran synthesis. One approach involves the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols to yield 2-benzyl-substituted benzofurans. organic-chemistry.org Another powerful method is the palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes. organic-chemistry.org

Acetylene-Activated Cascade Reactions: A novel approach involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this method, an ortho-acetylene group activates the substrate for nucleophilic aromatic substitution (SNAr), followed by a 5-endo-dig cyclization to form the benzofuran ring. This method is notable for tolerating chlorinated substrates and can be performed in water or DMSO. rsc.org

| Method | Precursor Type | Key Features | References |

| Base-Catalyzed Cyclization | o-Alkynylphenyl ethers | Metal-free, uses organic superbase (P4-tBu). | rsc.org |

| Pd-Catalyzed Oxidative Cyclization | o-Cinnamyl phenols | Forms 2-benzylbenzofurans using a Pd(II) catalyst. | organic-chemistry.org |

| Pd-Catalyzed C-H Functionalization | (Z)-2-Bromovinyl phenyl ethers | One-pot synthesis from phenols and bromoalkynes. | organic-chemistry.org |

| Acetylene-Activated Cascade | o-Halophenyl acetylenes | SNAr followed by 5-endo-dig cyclization; tolerates chloro-substituents. | rsc.org |

Click on the headers to sort the table.

Intermolecular reactions build the benzofuran precursor in a sequential manner before a final cyclization step. These methods offer high modularity, allowing for diverse substitution patterns.

Sonogashira Coupling and Cyclization: A widely employed and robust method involves the palladium- and copper-catalyzed Sonogashira coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne. nih.gov The resulting o-alkynylphenol intermediate readily undergoes intramolecular cyclization, often in the same pot, to afford the 2-substituted benzofuran. This strategy provides excellent control over the substituent at the 2-position. nih.govtandfonline.com

Cascade Radical Cyclization/Intermolecular Coupling: More contemporary methods utilize radical cascades. For instance, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling. This approach allows for the rapid construction of complex polycyclic benzofurans. nih.govmdpi.comresearchgate.net

| Method | Key Reactants | Catalyst System | Key Features | References |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Pd(PPh3)2Cl2 / CuI | Two-step, one-pot reaction; highly modular for 2-substitution. | nih.gov |

| Radical Cyclization/Coupling | 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Base-mediated (no transition metal) | Forms complex benzofurylethylamine derivatives via a radical cascade. | nih.govresearchgate.net |

Click on the headers to sort the table.

Driven by the principles of green chemistry, several catalyst-free methods for benzofuran synthesis have been developed. These reactions often proceed under thermal conditions or are promoted by simple bases.

Cascade Reactions of Nitroepoxides: Benzofuran derivatives can be synthesized through a catalyst-free cascade reaction between α-nitroepoxides and salicylaldehyde (B1680747) derivatives. The reaction is typically promoted by a simple base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures. acs.orgnih.gov

Electrochemical Synthesis: Electrochemical methods offer a clean, catalyst-free alternative. The electro-oxidation of certain hydroquinone (B1673460) derivatives in the presence of nucleophiles like cyanoacetates can lead to the formation of benzofuran derivatives through a Michael-type addition followed by cyclization. archivepp.com

One-Pot Condensation Reactions: Novel benzofuran-fused heterocycles can be prepared via catalyst-free, one-pot domino reactions. For example, 2-(2-hydroxyphenyl)acetonitriles can react with 4,6-dichloropyrimidine-5-carbaldehyde (B460487) through a cascade of SNAr, cyclization, and condensation steps. rsc.org

| Method | Reactants | Conditions | Key Features | References |

| Nitroepoxide Cascade | α-Nitroepoxides, Salicylaldehydes | K2CO3, DMF, 110 °C | Catalyst-free cascade reaction. | acs.orgnih.gov |

| Electrochemical Synthesis | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Cyanoacetates | Phosphate buffer/EtOH, Carbon electrodes | Clean, one-pot electrochemical method. | archivepp.com |

| Domino Condensation | 2-(2-Hydroxyphenyl)acetonitriles, Dichloropyrimidine-carbaldehyde | One-pot, catalyst-free | Rapid, cascade SNAr/cyclization/condensation. | rsc.org |

Click on the headers to sort the table.

Specific Methodologies for 5-Chlorobenzofuran (B1360139) and 3-Ethylbenzofuran Moieties

To synthesize the specific target, this compound, methods are required to introduce both the chlorine atom at the 5-position and the ethyl group at the 3-position.

The most straightforward and common strategy for introducing the 5-chloro substituent is to begin the synthesis with a precursor that already contains a chlorine atom at the equivalent position. This avoids potentially unselective late-stage chlorination reactions.

Using Chlorinated Phenols: 4-Chlorophenol is a readily available starting material. It can be used in reactions like O-alkylation with a suitable ketone followed by cyclization, as discussed in the retrosynthetic analysis.

Using Chlorinated Salicylaldehydes: 5-Chlorosalicylaldehyde (B124248) is another excellent precursor. It can be reacted with reagents like diethylbromomalonate in the presence of potassium carbonate to form ethyl 5-chlorobenzofuran-2-carboxylate. researchgate.netasianpubs.org This intermediate can then be further elaborated to introduce the 3-ethyl group. A similar reaction between 5-chlorosalicylaldehyde and nitroepoxides has also been reported. acs.org

Using Other Chlorinated Precursors: Research has shown the synthesis of aryl (5-chloro-benzofuran-2-yl) ketoximes and ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate, which start from 5-chlorosalicylaldehyde and 5-chloro-2-hydroxybenzophenone, respectively, demonstrating the utility of chlorinated starting materials. benthamdirect.comclockss.org

| Starting Material | Reagents | Product Type | References |

| 5-Chlorosalicylaldehyde | Diethylbromomalonate, K2CO3 | Ethyl 5-chlorobenzofuran-2-carboxylate | researchgate.netasianpubs.org |

| 5-Chlorosalicylaldehyde | Nitroepoxides, K2CO3 | 5-Chlorobenzofuran derivatives | acs.org |

| 4-Chlorophenol | 1-Bromo-2-butanone | This compound (via cyclization) | Inferred from general methods |

| 5-Chloro-2-hydroxybenzophenone | Ethyl 2-bromoacetate | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | clockss.org |

Click on the headers to sort the table.

Introduction of the 5-Chloro Substituent

Halogenation at the Benzene (B151609) Moiety

Direct halogenation is a fundamental method for introducing halogen atoms onto aromatic rings. Benzofuran can undergo electrophilic substitution reactions, including halogenation, on the benzene portion of the molecule. numberanalytics.com The reaction of benzofuran and its derivatives with halogens like chlorine can lead to the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org

For instance, a method for the chlorination of a substituted benzofuran involves dissolving the starting material in a solvent such as chloroform (B151607) and then passing chlorine gas through the solution. mdpi.com This process can lead to substitution at various positions on the benzene ring, depending on the existing substituents and reaction conditions.

Synthesis from Chlorinated Phenolic Precursors

A more common and regioselective strategy for obtaining 5-chloro-benzofuran derivatives involves starting with a phenol that is already chlorinated at the para-position. This precursor then undergoes reactions to build the adjacent furan ring.

One established method begins with 5-chlorosalicylaldehyde. This chlorinated precursor is reacted with a compound like diethylbromomalonate or ethyl bromoacetate (B1195939) in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like ethyl methyl ketone. researchgate.netchemicalbook.com The reaction mixture is typically heated under reflux to drive the condensation and subsequent cyclization, yielding the corresponding ethyl 5-chlorobenzofuran-2-carboxylate. researchgate.net

Table 1: Synthesis of Ethyl 5-Chlorobenzofuran-2-carboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|---|

| 5-Chlorosalicylaldehyde | Diethylbromomalonate | Anhydrous K₂CO₃ | Ethyl methyl ketone | Reflux (18 hours) | Ethyl 5-chlorobenzofuran-2-carboxylate | researchgate.net |

Another pathway starts with p-chlorophenol. doi.org This approach involves multiple steps, beginning with the acylation of the phenol, followed by a Fries rearrangement to produce a chlorinated hydroxyketone intermediate, which is then elaborated to form the benzofuran ring. doi.org This multi-step process ensures the chlorine atom is precisely positioned at the desired location from the outset.

Introduction of the 3-Ethyl Substituent

The ethyl group at the 3-position can be introduced by either direct alkylation of a benzofuran ring or by incorporating it as part of the starting materials before the ring is formed.

Alkylation/Ethylation Reactions at the Furan Ring

The direct introduction of an alkyl or acyl group onto the C3 position of the benzofuran ring is a known transformation. However, reactions such as Friedel-Crafts acylation on an unsubstituted benzofuran can result in low regioselectivity between the C2 and C3 positions. nih.gov While methods exist for creating substitutions at the C3 position, they are often part of more complex synthetic sequences rather than a simple, direct ethylation of a pre-formed 5-chlorobenzofuran. nih.govacs.org

Incorporation via Ethyl-Containing Precursors

A more controlled and regioselective method for introducing the 3-ethyl group is to use a precursor that already contains the ethyl moiety. This strategy is central to the synthesis of this compound. A key synthetic route begins with p-chlorophenol, which is acylated using propionyl chloride. doi.org The resulting p-chlorophenyl propionate (B1217596) undergoes a Fries rearrangement in the presence of aluminum chloride to form 2-hydroxy-5-chloropropiophenone. doi.org In this intermediate, the propionyl group is correctly positioned to become the 3-ethyl substituent of the final benzofuran ring after cyclization.

This general strategy is versatile; for example, an analogous synthesis of 2-butyl-5-chloro-benzofuran uses 2-(4-chloro-2-formyl-phenoxy)hexanoic acid, where the hexanoic acid chain serves as the precursor for the butyl group. google.com

Convergent and Divergent Synthesis of this compound Intermediates

The synthesis of key intermediates like this compound-2-carboxylic acid often employs a convergent approach where different fragments of the molecule are prepared separately and then joined.

Synthesis of this compound-2-carboxylic acid

A well-documented synthesis for this compound-2-carboxylic acid highlights a convergent strategy starting from p-chlorophenol. doi.org

The synthetic sequence is as follows:

Acylation: p-chlorophenol is reacted with propionyl chloride in toluene (B28343) to afford p-chlorophenyl propionate.

Fries Rearrangement: The ester intermediate undergoes a Fries rearrangement using AlCl₃ at elevated temperatures (150 °C) to yield 2-hydroxy-5-chloropropiophenone. This step repositions the acyl group onto the benzene ring ortho to the hydroxyl group.

Etherification: The resulting phenol is reacted with ethyl bromoacetate in the presence of K₂CO₃ in acetone. This attaches the acetate (B1210297) moiety to the phenolic oxygen.

Cyclization: The intermediate from the previous step is treated with a base, such as sodium ethoxide (NaOEt), in toluene. This promotes an intramolecular condensation reaction to form the furan ring, yielding the target compound, 5-chloro-3-ethylbenzofuran-2-carboxylic acid. doi.org

Table 2: Step-wise Synthesis of 5-chloro-3-ethylbenzofuran-2-carboxylic acid

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | p-Chlorophenol | Propionyl chloride, Toluene | p-Chlorophenyl propionate | doi.org |

| 2 | p-Chlorophenyl propionate | AlCl₃ | 2-Hydroxy-5-chloropropiophenone | doi.org |

| 3 | 2-Hydroxy-5-chloropropiophenone | Ethyl bromoacetate, K₂CO₃, Acetone | Ethyl 2-((4-chloro-2-propionyl)phenoxy)acetate | doi.org |

Synthesis of this compound-2-carbonitrile

Detailed, peer-reviewed synthetic procedures for the direct preparation of this compound-2-carbonitrile are not extensively documented in readily available scientific literature. While general methods for the synthesis of 2-cyanobenzofurans exist, such as the reaction of substituted salicylaldehydes with chloroacetonitrile (B46850) or aryl acetonitriles, a specific protocol detailing the reaction conditions and yields for the 3-ethyl substituted variant remains elusive. google.comrsc.orgresearchgate.net

General approaches to 2-cyanobenzofurans often involve the condensation of a salicylaldehyde with an activated acetonitrile (B52724) derivative. For instance, a one-pot method for synthesizing 2-phenyl-3-cyanobenzofuran compounds has been developed by reacting salicylaldehydes with aryl acetonitrile compounds in the presence of a copper catalyst and a base at elevated temperatures. google.com Another established route involves the reaction of salicylaldehydes with chloroacetonitrile, where the crucial step is an intramolecular aldol-type condensation, which can be improved using phase-transfer catalysis. rsc.orgresearchgate.net Adapting these methods for the synthesis of this compound-2-carbonitrile would likely involve starting with 5-chlorosalicylaldehyde and butyronitrile, but specific conditions and yields for this transformation are not published.

Synthesis of 5-chloro-3-ethylsulfinyl-benzofuran derivatives

The synthesis of 5-chloro-3-ethylsulfinyl-benzofuran derivatives is well-documented, primarily proceeding through the oxidation of a corresponding 3-ethylsulfanyl precursor. The most common and effective method utilizes 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in a suitable solvent like dichloromethane (B109758).

This transformation is a reliable and high-yielding step. The general procedure involves dissolving the 5-chloro-3-ethylsulfanyl-benzofuran starting material in dichloromethane and cooling the solution. google.comresearchgate.netCurrent time information in Bangalore, IN. 3-Chloroperoxybenzoic acid is then added portion-wise, and the reaction is allowed to proceed for several hours at room temperature. google.comCurrent time information in Bangalore, IN. The reaction is subsequently quenched with a basic solution, such as saturated sodium bicarbonate, to neutralize the acidic byproduct. google.comresearchgate.netCurrent time information in Bangalore, IN. The final product is isolated through standard extraction and purification techniques, typically column chromatography, to yield the desired 5-chloro-3-ethylsulfinyl-benzofuran derivative as a solid. google.comCurrent time information in Bangalore, IN.

This synthetic approach has been successfully applied to a variety of substituted benzofurans, demonstrating its utility and functional group tolerance. The table below summarizes the synthesis of several 5-chloro-3-ethylsulfinyl-benzofuran derivatives.

| Product | Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran | 5-chloro-3-ethylsulfanyl-2-(4-iodophenyl)-1-benzofuran | 77% m-CPBA | Dichloromethane | 273 K to RT | 5 h | 76% | Current time information in Bangalore, IN. |

| 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-7-methyl-1-benzofuran | 5-chloro-3-ethylsulfanyl-2-(4-iodophenyl)-7-methyl-1-benzofuran | 77% m-CPBA | Dichloromethane | 273 K to RT | 5 h | 76% | google.com |

| 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran | 5-chloro-3-ethylsulfanyl-7-methyl-2-(4-methylphenyl)-1-benzofuran | 77% m-CPBA | Dichloromethane | 273 K to RT | 4 h | 71% | researchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of benzofurans, including this compound, often involves multi-step processes where the optimization of reaction conditions is critical for maximizing yield and purity. Key strategies in benzofuran synthesis, such as Sonogashira coupling followed by cyclization, are highly dependent on factors like the choice of catalyst, ligand, base, and solvent.

A common route to 3-substituted benzofurans involves the Sonogashira cross-coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. The optimization of this coupling reaction is paramount. Studies on related syntheses show that a combination of a palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) is often employed. rsc.org

The choice of ligand, base, and solvent significantly impacts the reaction's efficiency. For instance, in the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, various parameters were screened to find the optimal conditions. The results, summarized in the table below, highlight the importance of each component.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 81 | |

| 2 | PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 88 | |

| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 96 | |

| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | DBU | DMF | 100 | 75 | |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | Toluene | 100 | 63 |

As shown, the combination of Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and Et₃N as the base in DMF solvent provided the highest yield (96%).

Similarly, nickel-catalyzed intramolecular cyclizations of aryl halides onto ketones offer another route to benzofurans. The optimization of these reactions involves screening the nickel source, ligand, and temperature.

| Entry | Nickel Source (10 mol%) | Ligand (10 mol%) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | NiCl₂ | 1,10-Phen | 110 | 45 | |

| 2 | NiBr₂ | 1,10-Phen | 110 | 56 | |

| 3 | Ni(OTf)₂ | 1,10-Phen | 110 | 72 | |

| 4 | Ni(OTf)₂ | bpy | 110 | 51 | |

| 5 | Ni(OTf)₂ | 1,10-Phen | 130 | 65 |

These results indicate that Ni(OTf)₂ with 1,10-phenanthroline (B135089) as the ligand at 110 °C provides the best yield for this specific transformation. These examples underscore that a systematic screening of catalysts, ligands, bases, solvents, and temperature is essential to achieve optimal yields in the synthesis of this compound and its derivatives.

Chemical Transformations and Reactivity of 5 Chloro 3 Ethyl Benzofuran

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of 5-Chloro-3-ethyl-benzofuran

Electrophilic aromatic substitution (EAS) on the benzofuran (B130515) ring system is influenced by the directing effects of both the fused furan (B31954) ring and the substituents on the benzene moiety. msu.edu The benzofuran nucleus itself is considered an activated system. The oxygen atom of the furan ring directs incoming electrophiles to the ortho and para positions relative to it, which correspond to positions 4 and 6 of the benzene ring.

In the case of this compound, the situation is more complex. The chlorine atom at position 5 is an ortho-, para-directing group, while also being a deactivating group. Its directing influence reinforces substitution at positions 4 and 6. Conversely, the ethyl group at position 3 has a minimal electronic effect on the benzene ring but can exert some steric hindrance. Therefore, electrophilic attack is electronically favored at positions 4 and 6, and to a lesser extent at position 7.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. iitk.ac.inwikipedia.org For instance, the nitration of related 5-chlorobenzofuran (B1360139) derivatives has been achieved using reagents like potassium nitrate (B79036) in concentrated sulfuric acid. core.ac.uk Friedel-Crafts acylation, another key EAS reaction, typically occurs on the more activated furan ring at position 2, but can be directed to the benzene ring under specific conditions. lscollege.ac.inrsc.org The viability and regioselectivity of these reactions on this compound would depend on the specific reagents and reaction conditions employed, balancing the electronic directing effects against steric factors.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Effect (Furan Oxygen) | Electronic Effect (Chloro Group) | Overall Predicted Reactivity |

| 4 | Activating (para to O) | Activating (ortho to Cl) | Highly Favored |

| 6 | Activating (ortho to O) | Activating (ortho to Cl) | Favored |

| 7 | Neutral | Neutral | Possible, less favored |

Reactions at the Furan Ring of this compound

The furan portion of the molecule contains two primary sites of reactivity: the ethyl group at position 3 and the furan ring itself, which can undergo cleavage under certain conditions.

The ethyl group at the C3 position exhibits reactivity analogous to a benzylic group due to its proximity to the aromatic furan ring. The C-H bonds on the methylene (B1212753) carbon (the carbon attached to the benzofuran ring) are susceptible to radical and organometallic reactions.

One notable transformation is the palladium-catalyzed oxidative dimerization of 3-alkylbenzofurans, which proceeds via a C(sp³)-H activation mechanism. nih.govresearchgate.net This type of reaction can lead to the formation of complex bibenzofuran structures. nih.gov Similarly, tandem C(sp³)-H and C(sp²)-H arylations of 3-alkylbenzofurans have been developed, allowing for the introduction of aryl groups onto both the alkyl substituent and the C2 position of the furan ring. researchgate.netmdpi.com

Radical halogenation is another potential reaction. For example, the reaction of 2-ethyl-benzofuran with N-bromosuccinimide (NBS) results in bromination at the methylene position of the ethyl group, forming 3-bromo-2-ethyl-benzofuran. researchgate.net A similar reaction would be expected for the 3-ethyl group of this compound.

Table 2: Representative Reactions of the 3-Alkyl Group on Benzofurans

| Reaction Type | Substrate Example | Reagents | Product | Reference |

| Oxidative Dimerization | 3-Alkylbenzofuran | Pd(OAc)₂, PhI(OPiv)₂ | [2,3'-Bibenzofuran]-2'(3'H)-one | nih.gov |

| Tandem Bisarylation | 3-Alkylbenzofuran | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃, P(Cy)₃ | 3-Arylalkyl-2-arylbenzofuran | researchgate.net |

| Radical Bromination | 2-Ethylbenzofuran | N-Bromosuccinimide (NBS) | 3-Bromo-2-ethylbenzofuran | researchgate.net |

While the benzofuran ring system is aromatic and generally stable, the furan ring can be opened under specific catalytic conditions, providing access to highly functionalized phenol (B47542) derivatives. This transformation represents a significant skeletal rearrangement.

Recent advancements have shown that nickel-catalyzed reductive ring-opening of benzofurans can be achieved using alkyl halides or silanes. chinesechemsoc.orgacs.org These reactions proceed via the cleavage of the endocyclic C2-O bond, leading to the formation of (E)-o-alkenylphenols with high selectivity. chinesechemsoc.org Iron-catalyzed ring-opening annulations have also been reported, transforming 2-vinylbenzofurans into complex isoquinolones. researchgate.net These methods highlight the potential of the benzofuran core as a latent o-hydroxystyrene unit, which can be unmasked through transition-metal catalysis. kyoto-u.ac.jp

Table 3: Catalytic Systems for Benzofuran Ring-Opening

| Catalyst System | Coupling Partner/Reagent | Product Type | Reference |

| Nickel / Ligand | Alkyl Halides | (E)-o-Alkenylphenols | chinesechemsoc.org |

| Nickel / Ligand | Silanes | o-Vinylphenols / Functionalized Phenols | acs.org |

| Iron / Ligand | (Internal Alkene) | Isoquinolones | researchgate.net |

| Lithium Metal | Electrophiles (e.g., H⁺) | o-Hydroxystyrenes | kyoto-u.ac.jp |

Reactivity of the Chloro Substituent at Position 5

The chlorine atom at position 5 is a key functional handle, enabling transformations through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). ncrdsip.compressbooks.pubmasterorganicchemistry.com In this compound, there are no powerful, classical activating groups like a nitro group in the required positions on the benzene ring. Therefore, SNAr at the C5 position is generally difficult and requires harsh conditions, such as high temperatures and very strong nucleophiles. ncrdsip.com

However, substitution reactions on the furan ring are also possible. For instance, 3-chlorobenzofuran (B1601996) derivatives have been shown to react with thiols in the presence of a base to yield 3-sulfenylated benzofurans. doi.org This proceeds through an addition-elimination mechanism on the furan ring, which is electronically distinct from SNAr on the benzene ring.

The chloro group at position 5 is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. researchgate.net These reactions allow for the elaboration of the benzofuran core, connecting it to other molecular fragments.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. numberanalytics.comjk-sci.com 5-Chlorobenzofuran derivatives are known to participate in Suzuki couplings to synthesize more complex molecules. myskinrecipes.comresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is a powerful method for introducing alkynyl moieties. Patents have described the use of 5-chlorobenzofuran intermediates in Sonogashira coupling reactions as a key step in the synthesis of complex targets. rsc.orggoogle.com

Heck Coupling: While less common for aryl chlorides compared to bromides or iodides, the Heck reaction, which couples the aryl halide with an alkene, can be achieved with appropriate catalyst systems.

These cross-coupling reactions provide a reliable and modular approach to functionalizing the C5 position of the benzofuran scaffold.

Table 4: Cross-Coupling Reactions at the 5-Position of Chlorobenzofurans

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl / Aryl-Vinyl | jk-sci.commyskinrecipes.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-Alkynyl | rsc.orggoogle.com |

| Heck | Alkene (CH₂=CHR) | Pd(0) catalyst, Base | Aryl-Vinyl | rsc.org |

Derivatization Strategies from this compound Core

A primary route for the derivatization of the this compound scaffold involves the introduction of a carboxylic acid group, typically at the 2-position, which can then be readily converted into a wide range of amides and esters. The synthesis of the key intermediate, this compound-2-carboxylic acid, can be accomplished through methods such as the Perkin reaction or related cyclization strategies.

Once the carboxylic acid is obtained, standard protocols for amidation and esterification can be employed. For instance, the carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. nih.gov This activated intermediate is then reacted with a variety of primary or secondary amines in the presence of a base, such as triethylamine, to yield the desired amide derivatives. nih.gov Similarly, esterification can be achieved by reacting the acid chloride with an alcohol or by direct Fischer esterification of the carboxylic acid with an alcohol under acidic catalysis.

A general synthetic pathway is illustrated below:

Scheme 1: General synthesis of amide and ester derivatives from this compound-2-carboxylic acid.

A variety of amines and alcohols can be utilized in these reactions to generate a library of derivatives with diverse physicochemical properties. The specific reaction conditions can be optimized to achieve high yields.

| Reagent/Catalyst | Product Type | Reference |

| Thionyl chloride, various amines, triethylamine | Amides | nih.gov |

| Thionyl chloride, various alcohols | Esters | clockss.orgchemicalbook.com |

| (CH₃O)₂SO₂, K₂CO₃ | Methyl Esters | mdpi.com |

Table 1: Reagents for Amidation and Esterification.

Detailed research has demonstrated the successful synthesis of various amide and ester derivatives from substituted benzofuran-2-carboxylic acids. For example, a series of amide derivatives of benzodifuran-2-carboxylic acid were synthesized from the corresponding acid chloride and various amines. nih.gov In another study, novel ethyl ester and methylamide derivatives of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid were prepared.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds with a broad spectrum of biological activities. The this compound moiety can be incorporated into chalcone (B49325) structures, typically by first introducing an acetyl group at the 2-position of the benzofuran ring. This can be achieved through a Friedel-Crafts acylation of this compound. koreascience.krnih.gov

The resulting 2-acetyl-5-chloro-3-ethyl-benzofuran can then undergo a Claisen-Schmidt condensation with a variety of aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding chalcones. sphinxsai.comrsc.org

Scheme 2: General synthesis of chalcones from 2-acetyl-5-chloro-3-ethyl-benzofuran.

The reaction is versatile, allowing for the use of a wide range of substituted aromatic aldehydes, leading to a diverse set of chalcone derivatives. These chalcones can then serve as precursors for the synthesis of other heterocyclic systems like pyrimidines and isoxazoles. researchgate.net

| Aldehyde | Base | Product | Reference |

| Substituted aromatic aldehydes | NaOH or KOH | (E)-1-(5-chloro-3-ethyl-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one | sphinxsai.comrsc.org |

| Various aromatic aldehydes | Piperidine | 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones |

Table 2: Conditions for Chalcone Synthesis.

Research has shown that 5-chloro-3-methyl-2-acetylbenzofuran, a close analog, can be effectively used to synthesize a variety of chalcone-like structures and their derivatives, such as azetidinones and thiazolidinones. sphinxsai.com This underscores the utility of the acetylbenzofuran intermediate in generating a wide array of complex molecules.

The ethyl group at the 3-position of the benzofuran ring offers another site for chemical modification, most notably through oxidation reactions. The ethyl group can be oxidized to a sulfinyl or sulfonyl group, introducing new functionalities and altering the electronic and steric properties of the molecule. This transformation typically proceeds through an intermediate 3-ethylsulfanyl derivative.

The synthesis of the 3-ethylsulfanyl intermediate can be achieved through various methods, including the reaction of a suitable precursor with an ethylthiolating agent. Subsequent controlled oxidation of the sulfide (B99878) yields the corresponding sulfoxide (B87167) (sulfinyl derivative). A common oxidizing agent for this purpose is 3-chloroperoxybenzoic acid (m-CPBA). nih.gov Further oxidation of the sulfoxide, often with a stronger oxidizing agent or under more forcing conditions, can lead to the formation of the sulfone (sulfonyl derivative). organic-chemistry.org

Scheme 3: Oxidation of the 3-ethylthio group to sulfinyl and sulfonyl derivatives.

This two-step oxidation allows for the selective preparation of either the sulfinyl or sulfonyl derivative.

| Starting Material | Oxidizing Agent | Product | Reference |

| 5-chloro-3-ethylsulfanyl-2-(4-fluorophenyl)-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 5-chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran | nih.gov |

| Sulfide | Hydrogen peroxide/Tantalum carbide | Sulfoxide | organic-chemistry.org |

| Sulfide | Hydrogen peroxide/Niobium carbide | Sulfone | organic-chemistry.org |

| Sulfoxide | m-Chloroperbenzoic acid (excess) | Sulfone |

Table 3: Reagents for the Oxidation of the Ethyl Group.

Studies have reported the successful synthesis and characterization of 5-chloro-3-ethylsulfinyl-2-(substituted-phenyl)-1-benzofurans, confirming the feasibility of this transformation. nih.gov The introduction of the sulfinyl and sulfonyl groups can significantly impact the biological activity of the parent molecule due to their ability to act as hydrogen bond acceptors and their distinct electronic nature.

Mechanistic Investigations of Reactions Involving 5 Chloro 3 Ethyl Benzofuran and Its Derivatives

Elucidation of Reaction Pathways for Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring system, a core structure of 5-Chloro-3-ethyl-benzofuran, can be achieved through various synthetic strategies, each with its own mechanistic nuances. These methods often involve the formation of key carbon-oxygen and carbon-carbon bonds to construct the fused heterocyclic ring.

A common and versatile approach is the intramolecular cyclization of appropriately substituted phenols. For instance, the reaction of o-hydroxyacetophenones with α-bromoketones, known as the Rap-Stoermer reaction, proceeds via a Dickman-type aldol (B89426) condensation to furnish benzofuran-2-yl ketones. researchgate.net Another pathway involves the palladium-catalyzed coupling of 2-chlorophenols with alkynes, which has been shown to be effective for the synthesis of various benzofuran derivatives. organic-chemistry.org

Acid-catalyzed cyclization reactions are also prevalent. For example, electron-rich aryl ketones can undergo intramolecular cyclization mediated by reagents like FeCl3, leading to the formation of the benzofuran ring through a direct oxidative aromatic C–O bond formation. mdpi.com Similarly, Brønsted acids can catalyze the conversion of furan (B31954) derivatives into benzofurans, although this can sometimes be accompanied by polymerization side reactions. researchgate.net The table below summarizes various reaction pathways for benzofuran synthesis.

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Ref. |

| o-Hydroxyacetophenones and α-bromoketones | Base (e.g., triethylamine) | Rap-Stoermer Reaction | researchgate.net |

| 2-Chlorophenols and alkynes | Palladium catalyst | Cross-coupling/Cyclization | organic-chemistry.org |

| Electron-rich aryl ketones | FeCl3 | Oxidative Cyclization | mdpi.com |

| Furan derivatives | Brønsted acid (e.g., Amberlyst 70) | Acid-catalyzed conversion | researchgate.net |

| o-Alkynylphenols | [bmIm]OH | Ionic liquid-activated cyclization | sioc-journal.cn |

| 2,6-Disubstituted phenols and alkynyl sulfoxides | Triflic anhydride | acs.orgacs.org-Sigmatropic rearrangement | rsc.org |

Stereochemical Considerations in Derivatives of this compound

The introduction of stereocenters into derivatives of this compound adds a layer of complexity and opportunity, particularly for applications in medicinal chemistry where stereoisomers can exhibit vastly different biological activities. Stereochemistry can be a critical factor in the interaction of these molecules with biological targets. nih.gov

One area of focus is the synthesis of 2,3-dihydrobenzofurans, which possess two sp3-hybridized carbons in the heterocyclic ring, allowing for the existence of stereoisomers. mdpi.com For example, the reaction of ethyl 2-acyl-4-nitrophenoxyacetates with potassium hydroxide (B78521) can yield ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates. oup.com The stereochemical outcome of this reaction, specifically the cis or trans relationship between the substituents at the C-2 and C-3 positions, is highly dependent on the nature of the acyl group. oup.com When the acyl group is acetyl, propionyl, or isobutyryl, the cis isomer is formed exclusively. In contrast, starting with a 2-formyl derivative leads to a nearly equimolar mixture of cis and trans isomers. oup.com

The absolute stereochemistry of naturally occurring benzofuran derivatives is often determined using techniques like circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction. For instance, the absolute configuration at a chiral center can be assigned based on the sign of the specific optical rotation and the Cotton effect observed in the CD spectrum. mdpi.com X-ray crystallography provides definitive proof of the relative and absolute stereochemistry of crystalline derivatives. mdpi.com The development of asymmetric synthetic methods, such as those employing chiral catalysts or auxiliaries, is crucial for accessing enantiomerically pure benzofuran derivatives.

Catalytic Mechanisms in Synthesis and Transformation of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis and transformation of benzofurans. Both transition metal and acid catalysis have been extensively explored to facilitate the construction and functionalization of the benzofuran ring system.

Transition-Metal Catalysis:

Palladium, copper, nickel, and rhodium are among the most utilized transition metals in benzofuran synthesis. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, are powerful methods for constructing the benzofuran core. rsc.org The mechanism of these reactions often involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper acetylide, reductive elimination, and subsequent cyclization. nih.gov

Copper-based catalysts are also widely employed. For instance, the copper-catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes can proceed through the formation of an iminium ion intermediate, which is then attacked by a copper acetylide. Subsequent intramolecular cyclization and isomerization afford the benzofuran product. acs.org Nickel catalysts have been utilized for the nucleophilic addition reactions within a molecule to furnish benzofuran derivatives. nih.govacs.org The catalytic cycle may involve the formation of a nickel intermediate through oxidative addition, followed by nucleophilic addition, transmetalation, and reductive elimination. nih.gov

Recent advancements have also seen the use of iron catalysis for the skeletal editing of benzofurans, allowing for ring-expansion and ring-opening reactions through boron insertion and silicon transfer. chinesechemsoc.org

Acid Catalysis:

Acid catalysis provides an alternative approach to benzofuran synthesis. Brønsted acids, such as Amberlyst 70, can promote the conversion of furan into benzofuran, although the mechanism can involve the opening of the furan ring to form intermediates like 1,1,4,4-tetramethoxybutane (B1312616) in the presence of methanol. researchgate.net Lewis acids like BCl3 have also been used to induce the synthesis of benzofurans. sioc-journal.cn The following table presents a summary of catalytic systems used in benzofuran synthesis.

| Catalyst Type | Specific Catalyst/Reagents | Mechanistic Steps (Generalized) | Ref. |

| Palladium | Pd(OAc)2, PPh3, CuI | Oxidative addition, transmetalation, reductive elimination, cyclization | nih.govrsc.org |

| Copper | CuI | Iminium ion formation, nucleophilic attack by copper acetylide, cyclization | acs.org |

| Nickel | Ni(OTf)2, 1,10-phenanthroline (B135089) | Oxidative addition, nucleophilic addition, transmetalation, reductive elimination | nih.govacs.org |

| Rhodium | Rh-based catalyst | Arylation, intramolecular cyclization | nih.gov |

| Iron | Iron catalyst, Li/Na alkoxides | Boron insertion/silicon transfer, dearomatization, β-O elimination | chinesechemsoc.org |

| Brønsted Acid | Amberlyst 70 | Protonation, ring-opening, cyclization | researchgate.net |

| Lewis Acid | BCl3 | Borylative cyclization | sioc-journal.cn |

These catalytic systems offer a diverse toolbox for chemists to construct and modify the benzofuran scaffold with high efficiency and selectivity, enabling the synthesis of complex molecules like this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 5 Chloro 3 Ethyl Benzofuran and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of benzofuran (B130515) derivatives. Due to the limited availability of specific computational studies on 5-Chloro-3-ethyl-benzofuran, this section will draw upon detailed research conducted on the closely related analog, 5-chloro-3-methyl-1-benzofuran, to provide representative insights.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on the analog 5-chloro-3-methyl-1-benzofuran have utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to optimize the molecular geometry. This level of theory is well-established for providing accurate predictions of bond lengths, bond angles, and dihedral angles in organic molecules.

The optimized geometric parameters, such as the bond lengths between atoms (e.g., C-C, C-O, C-Cl) and the angles between these bonds, are determined by finding the minimum energy conformation of the molecule. For 5-chloro-3-methyl-1-benzofuran, these calculations reveal a planar benzofuran ring system, with the chloro and methyl groups attached. The precise bond lengths and angles determined from these calculations are critical for understanding the molecule's stability and steric interactions.

The electronic structure, including the distribution of electrons within the molecule, is also elucidated through these DFT calculations. Properties such as dipole moment and total energy are calculated to provide a comprehensive picture of the molecule's electronic nature.

Table 1: Selected Optimized Geometrical Parameters for 5-chloro-3-methyl-1-benzofuran (Analog) (Data derived from DFT/B3LYP/6-311++G(d,p) calculations)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-O6 | 1.37 | C1-O6-C7 | 105.9 |

| C7-C11 | 1.39 | O6-C7-C11 | 111.0 |

| C11-C12 | 1.42 | C7-C11-C12 | 107.5 |

| C12-Cl17 | 1.74 | C11-C12-Cl17 | 119.2 |

| C1-C10 | 1.36 | O6-C1-C10 | 111.1 |

Note: Atom numbering is based on the computational study's definitions.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 5-chloro-3-methyl-1-benzofuran, the HOMO-LUMO energy gap has been calculated to be -5.20 eV, indicating good stability. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Energies for 5-chloro-3-methyl-1-benzofuran (Analog) (Data derived from DFT/B3LYP/6-311++G(d,p) calculations)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.11 |

| LUMO Energy | -0.91 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface plots different potential values in various colors, indicating regions of positive and negative electrostatic potential.

In MEP maps, red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. For the analog 5-chloro-3-methyl-1-benzofuran, the MEP analysis shows that the most negative potential is concentrated around the oxygen atom of the furan (B31954) ring, making it a likely site for interaction with electrophiles. The hydrogen atoms and the region around the chlorine atom typically show positive potential.

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Theoretical calculations of vibrational frequencies using DFT can provide a predicted Infrared (IR) and Raman spectrum. These simulations are valuable for assigning the various vibrational modes observed in experimental spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated.

For 5-chloro-3-methyl-1-benzofuran, the calculated vibrational frequencies (often scaled by a factor to correct for anharmonicity and other systematic errors) show good agreement with experimental FT-IR and FT-Raman spectra. This allows for the confident assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C=C stretching of the aromatic ring, and the characteristic vibrations of the furan ring.

Table 3: Selected Predicted Vibrational Frequencies for 5-chloro-3-methyl-1-benzofuran (Analog) (Data derived from DFT/B3LYP/6-311++G(d,p) calculations)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 3088 |

| C-H stretch (aromatic) | 3065 |

| C=C stretch (aromatic) | 1622 |

| C-O-C stretch | 1258 |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts.

These predicted chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS). Comparing the calculated chemical shifts with experimental data helps in the structural elucidation of the molecule and the assignment of signals in the NMR spectrum. For 5-chloro-3-methyl-1-benzofuran, the calculated ¹H and ¹³C chemical shifts have been shown to correlate well with the experimental values, confirming the molecular structure.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 5-chloro-3-methyl-1-benzofuran (Analog) (Data derived from GIAO/DFT calculations)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 143.5 | H2 | 7.5 |

| C7 | 130.2 | H4 | 7.3 |

| C11 | 128.9 | H13 | 7.2 |

| C12 | 125.1 | H14 | 7.1 |

UV-Visible and Fluorescence Spectra Modeling

Computational chemistry provides powerful tools for understanding the electronic properties of molecules like this compound and its analogs. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method used to model and predict their UV-Visible absorption and fluorescence emission spectra. mdpi.com These theoretical calculations allow for the interpretation of experimental spectra and provide insights into the nature of electronic transitions.

The accuracy of TD-DFT calculations is highly dependent on the choice of the functional. Studies on benzofuran derivatives have shown that certain functionals, such as PBE0, provide results that are in high agreement with experimental values. nih.gov For instance, the difference between theoretically calculated and experimentally observed absorption maxima (λ_max) for some derivatives can be as low as 1.10 nm in specific solvents. nih.gov TD-DFT calculations can effectively predict the main absorption bands, which typically arise from singlet state electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The electronic and photophysical properties are significantly influenced by the molecular structure. For many benzofuran derivatives, particularly those with donor-acceptor substituents, the primary electronic transition is characterized by intramolecular charge transfer (ICT). researchgate.netresearchgate.net This ICT character can be modulated by altering the substituents on the benzofuran core. For example, the introduction of a nitrile group can enhance the electron-withdrawing nature, leading to a more polarized excited state and a red-shift in the emission spectrum compared to unsubstituted analogs. acs.org The surrounding solvent polarity also plays a crucial role in stabilizing these polarized states, further influencing the spectral properties. acs.org

Modeling of fluorescence spectra can be achieved using various computational approaches, including path integral methods, which can accurately predict emission wavelengths. frontiersin.org The combination of theoretical modeling with experimental data is crucial for a comprehensive understanding of the structure-property relationships in these fluorescent molecules. researchgate.netresearchgate.net

| Compound/Derivative Type | Method/Functional | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|---|---|

| 2,3-Distyrylbenzofuran derivatives | TD-DFT | Gas Phase/Solvent | Good agreement with experimental | - | researchgate.net |

| Benzofuran-chalcone derivative (5-Chloro-2-hydroxy-3-nitrophenyl) | - | Methanol (MeOH) | - | 256 | rsc.org |

| Benzofuran-chalcone derivative (4-fluorophenyl) | - | Methanol (MeOH) | - | - | rsc.org |

| Benzofuran-chalcone derivative (4-methoxyphenyl) | - | Methanol (MeOH) | - | 256 | rsc.org |

| Benzofuran derivative with -NH2 substituent | TD-DFT/PBE0 | DMF | Vertical: 298.90 | 300 | nih.gov |

| Benzofuran derivative with -NH2 substituent | TD-DFT/PBE0 | THF | Vertical: 286.54 | 310 | nih.gov |

Theoretical Studies on Reaction Selectivity and Mechanism (e.g., Pearson's HSAB principle)

Theoretical chemistry offers profound insights into the reactivity and selectivity of chemical reactions involving the benzofuran scaffold. By calculating various molecular properties, it is possible to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic efforts. sciforum.netnih.gov

To understand the specific sites of reaction (regioselectivity), local reactivity descriptors are employed. The Fukui function, f(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added or removed, thus identifying sites prone to nucleophilic or electrophilic attack, respectively. nih.govumich.edu For example, theoretical studies on 2,3-disubstituted benzofurans have used local electrophilicity (ωk) and the electrophilic Parr function (Pk+) to explain the selectivity observed in the reduction of olefinic carbons. nih.govresearchgate.net These calculations successfully demonstrated the electrophilic (soft acid) character of the olefinic carbons, aligning with experimental observations. nih.govresearchgate.net

Computational studies on benzofused thieno researchgate.netacs.orgfurans, which are analogous to benzofurans, have used DFT-based descriptors and electrostatic potential energy maps to reveal structural and reactivity differences between isomers. sciforum.net Such analyses have consistently shown exceptional reactivity at the C(2) position, which is in complete agreement with experimental results for electrophilic substitution reactions. sciforum.net These theoretical models help to elucidate whether a reaction proceeds through an aromatic electrophilic substitution or an addition-elimination mechanism by analyzing the stability and electronic structure of potential intermediates. sciforum.net

Intermolecular Interactions and Crystal Packing Analysis in Derivatives (e.g., halogen bonding, π-π interactions)

The solid-state architecture of this compound derivatives is dictated by a subtle interplay of various non-covalent intermolecular interactions. X-ray crystallography, complemented by computational analysis, provides detailed information about how these molecules arrange themselves in a crystal lattice.

Halogen Bonding: The presence of a chlorine atom at the 5-position of the benzofuran ring introduces the possibility of halogen bonding. This is a directional interaction between an electropositive region (a σ-hole) on the halogen atom and a nucleophilic site on an adjacent molecule. semanticscholar.org In the crystal structure of a closely related analog, 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, a distinct Cl⋯O halogen bond with a distance of 3.114 (1) Å is observed, linking molecules into dimers. researchgate.netnih.gov This demonstrates the significant role of the chlorine substituent in directing the supramolecular assembly.

π-π Interactions: The planar, aromatic benzofuran core is highly conducive to π-π stacking interactions. These interactions are crucial for the stabilization of the crystal packing. In the crystal structure of 5-chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, an aromatic π–π interaction between the benzene (B151609) rings of neighboring molecules is observed, with a centroid-to-centroid distance of 3.510 (2) Å. iucr.org In other derivatives, molecules can form slightly slipped π-stacked dimers. iucr.org The nature and presence of these interactions can be influenced by other substituents on the ring; for example, the introduction of a cyanovinylene group in some benzofuran derivatives promotes π-stacking, whereas simpler vinylene derivatives may only exhibit lateral contacts without stacking. acs.orgacs.org

Other Weak Interactions: In addition to halogen bonding and π-π stacking, other weak interactions like C—H⋯O and C—H···π hydrogen bonds play a vital role in stabilizing the three-dimensional crystal network. iucr.orgmdpi.com For instance, in the crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, molecules form pairs via C—H⋯O hydrogen bonds, which are then further linked by the aforementioned Cl⋯O halogen bonds and other contacts into a 3D network. researchgate.netnih.gov Similarly, C-H···π interactions can occur between alkyl groups (like an ethyl group) and the aromatic rings of neighboring molecules. iucr.org

| Compound Derivative | Interaction Type(s) Observed | Reference |

|---|---|---|

| 5-Chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran | C—H⋯O hydrogen bonds, Cl⋯O halogen bonds, F⋯π and S⋯F interactions | researchgate.netnih.gov |

| 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | C–H···O hydrogen bonds, π–π stacking | iucr.org |

| Propyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | π–π stacking, C—H⋯π interactions, C—H⋯O hydrogen bonds | iucr.org |

| 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines | C–H···N, C–H···O, π···π contacts, edge-to-face C–H···π contacts | mdpi.com |

| Bisbenzofuran and benzofuran-phenyl cyanovinylene derivatives | π-stacking, N···H hydrogen bonds | acs.org |

| Ethyl (6-hydroxy-1-benzofuran-3-yl)acetate | O—H⋯O hydrogen bonds, C—H⋯π interactions | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 5-Chloro-3-ethyl-benzofuran, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₉ClO. The presence of the chlorine atom is particularly significant, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, with the [M+2]⁺ peak being about one-third the intensity of the molecular ion peak [M]⁺. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an experimental m/z value that closely matches the calculated exact mass, confirming the elemental composition. For instance, the ESI-HRMS analysis of related benzofuran (B130515) derivatives has been successfully used to confirm their calculated molecular formulas with high precision. nih.govfigshare.commdpi.com

Table 1: Theoretical Isotopic Distribution for this compound (C₁₀H₉ClO)

| Ion Formula | Calculated m/z | Relative Abundance (%) |

| [C₁₀H₉³⁵ClO]⁺ | 180.0369 | 100.0 |

| [C₁₀H₉³⁷ClO]⁺ | 182.0340 | 32.0 |

Note: This table represents a theoretical prediction. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the coupling constants between them. The proton at position 2 of the furan (B31954) ring would likely appear as a singlet. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum will display ten distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The carbon atoms of the benzene ring will resonate in the aromatic region (typically 110-160 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the furan ring and the ethyl group will have specific resonances in the aliphatic and olefinic regions.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. A COSY spectrum would reveal the coupling between adjacent protons, for example, within the ethyl group and between neighboring aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms. The HMBC spectrum is particularly valuable as it shows correlations between protons and carbons over two to three bonds, helping to connect the ethyl group to the furan ring and confirm the substitution pattern on the benzofuran core. unila.ac.idmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| 2 | ~7.5 (s) | ~145 |

| 3 | - | ~120 |

| 3a | - | ~153 |

| 4 | ~7.4 (d) | ~125 |

| 5 | - | ~128 |

| 6 | ~7.2 (dd) | ~122 |

| 7 | ~7.6 (d) | ~112 |

| 7a | - | ~130 |

| -CH₂- | ~2.7 (q) | ~18 |

| -CH₃ | ~1.3 (t) | ~13 |

Note: These are predicted values based on known data for similar structures and may differ from experimental results. Coupling constants (J) would provide further structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds, allowing for the identification of functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, and the C-O-C stretching of the furan ether linkage. The aliphatic C-H stretching and bending vibrations of the ethyl group would also be present. The C-Cl stretching vibration will appear in the fingerprint region of the spectrum, typically at lower wavenumbers. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them useful in tandem for a complete vibrational analysis. koreascience.krnih.govresearchgate.net

Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (ether) | Asymmetric Stretching | 1270 - 1200 |

| C-O-C (ether) | Symmetric Stretching | 1150 - 1070 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of this compound itself may be challenging, the solid-state structure of its derivatives can provide invaluable, definitive proof of the molecular framework. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

Studies on closely related derivatives, such as 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran and 5-Chloro-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran, have been successfully conducted. nih.goviucr.orgresearchgate.netnih.gov These analyses have confirmed the planarity of the benzofuran unit and have provided detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of 5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran reveals a monoclinic crystal system. nih.gov Such data for a derivative strongly supports the core structure of the parent compound, this compound.

Table 4: Crystallographic Data for a Derivative, 5-Chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₂ClFO₂S | researchgate.netnih.gov |

| Crystal System | Triclinic | researchgate.netnih.gov |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.2843 (1) | researchgate.netnih.gov |

| b (Å) | 9.4590 (1) | researchgate.netnih.gov |

| c (Å) | 10.7717 (2) | researchgate.netnih.gov |

| α (°) | 101.630 (1) | researchgate.netnih.gov |

| β (°) | 99.301 (1) | researchgate.netnih.gov |

| γ (°) | 104.471 (1) | researchgate.netnih.gov |

| Volume (ų) | 686.08 (2) | researchgate.netnih.gov |

Chromatographic Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture and then provide mass information for each component.

For a relatively volatile compound like this compound, GC-MS would be a suitable method for purity assessment. researchgate.net The sample is vaporized and passed through a capillary column, where it is separated from any impurities or by-products. The mass spectrometer then provides a mass spectrum for the eluting compound, which can be compared to a library or to the expected fragmentation pattern to confirm its identity. The peak area in the gas chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis.

LC-MS is also a valuable tool, particularly for less volatile derivatives or for monitoring the progress of a reaction in solution. nih.gov The separation occurs in a liquid mobile phase on a solid stationary phase, followed by detection with a mass spectrometer. Both GC-MS and LC-MS are routinely used in the synthesis of benzofuran derivatives to ensure the isolation of a pure product. rsc.orgresearchgate.net

Future Research Directions in the Chemistry of 5 Chloro 3 Ethyl Benzofuran

Development of Novel and Sustainable Synthetic Pathways

While classical methods for benzofuran (B130515) synthesis are well-documented, the future of organic synthesis lies in the development of sustainable and efficient methodologies. For 5-Chloro-3-ethyl-benzofuran, future research could focus on several key areas:

Transition-Metal Catalysis: Modern synthetic chemistry has been revolutionized by transition-metal catalysis. Future pathways could explore palladium-, copper-, or ruthenium-catalyzed cross-coupling and cyclization reactions to construct the this compound core with high atom economy and functional group tolerance. nih.govacs.org For instance, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization could be a powerful strategy. acs.org

Visible-Light-Mediated Synthesis: Photoredox catalysis has emerged as a green and powerful tool in organic synthesis. nih.gov The development of visible-light-mediated pathways for the synthesis of this compound would offer a more environmentally benign alternative to traditional methods that often require harsh reaction conditions. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations is a cornerstone of green chemistry. nih.gov Future research could investigate the potential of biocatalysts for the enantioselective synthesis of chiral derivatives of this compound, which could have interesting biological activities. nih.gov

Catalyst-Free Approaches: The development of catalyst-free synthetic methods is highly desirable to reduce cost and environmental impact. nih.gov Exploring novel reaction cascades or multicomponent reactions that proceed without the need for a catalyst could provide a highly efficient route to this compound and its analogs. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, good functional group tolerance. nih.govacs.org | Catalyst cost and toxicity, need for inert atmosphere. |

| Visible-Light-Mediated Synthesis | Mild reaction conditions, use of a renewable energy source, high selectivity. nih.gov | Substrate scope may be limited, potential for side reactions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and availability, substrate specificity. |

| Catalyst-Free Approaches | Cost-effective, environmentally benign, simplified purification. nih.gov | May require higher temperatures or longer reaction times. |

Exploration of Unconventional Reactivity Patterns

The reactivity of the benzofuran ring is well-established, particularly its susceptibility to electrophilic substitution. However, future research should aim to uncover and exploit unconventional reactivity patterns of this compound.

C-H Functionalization: Direct C-H functionalization has become a transformative tool in organic synthesis, allowing for the direct modification of C-H bonds without the need for pre-functionalized starting materials. nih.gov Exploring the selective C-H functionalization of the benzene (B151609) and furan (B31954) rings of this compound could open up new avenues for the synthesis of novel derivatives.

Photocatalysis in Reactivity: Beyond its use in synthesis, photocatalysis can also be employed to explore novel reactivity. nih.gov For example, visible-light-induced single-electron transfer processes could be used to generate radical intermediates from this compound, leading to unprecedented chemical transformations.

Unusual Substituent Migration: Recent studies on benzofuran synthesis have revealed unexpected substituent migration pathways. rsc.orgeurekalert.orgrsc.org Investigating whether the substituents on this compound can undergo similar rearrangements under specific reaction conditions could lead to the discovery of novel isomerization processes and the synthesis of unique isomers.

Application of Advanced Computational Methods for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.netpku.edu.cnnih.gov For this compound, computational studies could provide valuable insights into:

Reaction Mechanisms: DFT calculations can be used to model the transition states and intermediates of various reactions involving this compound, providing a detailed understanding of the reaction pathways. researchgate.netpku.edu.cn This knowledge can be used to optimize reaction conditions and predict the formation of different products.

Electronic Properties: The electronic properties of this compound, such as its HOMO-LUMO gap and electrostatic potential, can be calculated to predict its reactivity towards different reagents. nih.govrsc.orgrsc.org This information can guide the design of new reactions and the development of novel derivatives with desired electronic properties.

Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties of this compound and its derivatives, such as their NMR and UV-Vis spectra. This can aid in the characterization of newly synthesized compounds.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic and spectroscopic properties. researchgate.netpku.edu.cnnih.govnih.govrsc.orgrsc.org |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions with other molecules, such as enzymes. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving derivatives of this compound. |

Design and Synthesis of Complex Derivatives for Chemical Biology Tools

The benzofuran scaffold is present in many biologically active compounds, and derivatives of this compound could be designed as valuable tools for chemical biology. rsc.orgnih.govepa.govrsc.orgmdpi.comnih.gov

Fluorescent Probes: By attaching fluorophores or environmentally sensitive dyes to the this compound scaffold, it may be possible to develop fluorescent probes for imaging specific biological targets or processes. nih.gov The substitution pattern of the core molecule could be tuned to optimize the photophysical properties of the probes.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the structure of this compound, derivatives could be designed for in vivo labeling and tracking of biomolecules.

Affinity-Based Probes: By attaching a reactive group, such as an electrophile or a photoaffinity label, to the this compound core, it may be possible to develop affinity-based probes for identifying the protein targets of biologically active derivatives.

Drug Discovery: The benzofuran nucleus is a privileged scaffold in medicinal chemistry. nih.govox.ac.uk The synthesis and biological evaluation of a library of derivatives based on the this compound core could lead to the discovery of new therapeutic agents with a range of biological activities, such as anticancer or antimicrobial properties. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-ethyl-benzofuran derivatives, and how are they purified?

- Methodological Answer : A typical synthesis involves sulfoxidation of precursor sulfides using 3-chloroperoxybenzoic acid in dichloromethane at low temperatures. For example, 5-fluoro-2-methyl derivatives are synthesized via oxidation of sulfides, followed by column chromatography (hexane/ethyl acetate, 4:1 v/v) to isolate the product . Purification via slow evaporation in diisopropyl ether yields single crystals suitable for X-ray diffraction .

Q. Which crystallographic software is widely used for refining small-molecule structures of benzofuran derivatives?

- Methodological Answer : SHELXL-97 and SHELXTL are commonly employed for refining crystal structures. Hydrogen atoms are positioned using riding models (C–H = 0.95–0.98 Å) with AFIX commands (e.g., AFIX 137 for methyl groups) . The SHELX system is robust for handling high-resolution data and twinned crystals, making it a standard in small-molecule crystallography .

Q. How are dihedral angles between aromatic rings in benzofuran derivatives measured experimentally?